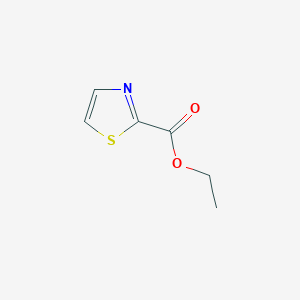

Ethyl thiazole-2-carboxylate

概要

説明

Ethyl thiazole-2-carboxylate is a compound with the molecular formula C6H7NO2S . It is a member of 1,3-thiazoles .

Synthesis Analysis

The synthesis of thiazole compounds, including Ethyl thiazole-2-carboxylate, has been a topic of interest in the field of medicinal chemistry . The synthesis often involves the reaction of a thioamide with an alpha-halocarbonyl, forming an intermediate compound which then undergoes dehydration to yield the corresponding thiazole .Molecular Structure Analysis

The molecular structure of Ethyl thiazole-2-carboxylate consists of a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms . The exact mass of the compound is 157.01974964 g/mol .Chemical Reactions Analysis

Thiazoles, including Ethyl thiazole-2-carboxylate, are known for their versatility in chemical reactions. They can participate in donor-acceptor, nucleophilic, and oxidation reactions . The thiazole ring in the compound is part of the vitamin B (thiamine) structure .Physical And Chemical Properties Analysis

Ethyl thiazole-2-carboxylate has a molecular weight of 157.19 g/mol, a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 4, and a Rotatable Bond Count of 3 . Its exact mass is 157.01974964 g/mol .科学的研究の応用

Pharmaceutical Research: Antibacterial Agents

Ethyl thiazole-2-carboxylate derivatives have been studied for their potential as antibacterial agents. Research indicates that these compounds can modulate the activity of enzymes involved in metabolism and exhibit significant antibacterial properties . For instance, certain derivatives have shown promising activity against Gram-negative E. coli and Gram-positive S. aureus, suggesting their potential use in developing new antibacterial drugs .

Antioxidant Development

In the field of antioxidant development, Ethyl thiazole-2-carboxylate derivatives have demonstrated effective radical scavenging abilities. They have been compared favorably to ascorbic acid, a standard antioxidant, in their capacity to neutralize free radicals . This property is crucial for preventing oxidative stress-related diseases.

Enzyme Inhibition Studies

These compounds have been utilized in enzyme inhibition studies, particularly targeting DNA gyrase B, an enzyme essential for bacterial DNA replication. The binding affinity of Ethyl thiazole-2-carboxylate derivatives to this enzyme suggests their potential application in designing enzyme inhibitors that could serve as antibacterial agents .

Cancer Research: Antiproliferative Agents

The antiproliferative activities of Ethyl thiazole-2-carboxylate derivatives make them candidates for cancer research. They may inhibit the growth of cancer cells by interfering with cell division and metabolism, providing a pathway for the development of new cancer therapies .

Material Science: Organic Semiconductors

Due to their small band gap energies, Ethyl thiazole-2-carboxylate derivatives are of interest in material science as organic semiconductors . These compounds could be used in the production of electronic devices, such as organic light-emitting diodes (OLEDs) and solar cells.

Green Chemistry: Catalyst Development

The synthesis of Ethyl thiazole-2-carboxylate derivatives using green chemistry approaches, such as employing ZnO nanoparticles as catalysts, highlights their role in developing environmentally friendly synthesis methods . This approach reduces the use of hazardous substances and promotes sustainable chemical processes.

Computational Chemistry: Molecular Docking

Ethyl thiazole-2-carboxylate derivatives have been the subject of computational studies, including molecular docking simulations. These studies help predict how the compounds interact with biological targets, which is valuable for drug design and discovery .

Toxicology: Safety Profiling

In silico cytotoxicity predictions for Ethyl thiazole-2-carboxylate derivatives provide insights into their safety profiles. Understanding the toxicological aspects of these compounds is essential for their development as pharmaceuticals or other applications .

Safety And Hazards

While specific safety and hazard information for Ethyl thiazole-2-carboxylate is not available in the retrieved papers, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

将来の方向性

特性

IUPAC Name |

ethyl 1,3-thiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S/c1-2-9-6(8)5-7-3-4-10-5/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVMPKHJUPNWMDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80515788 | |

| Record name | Ethyl 1,3-thiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80515788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl thiazole-2-carboxylate | |

CAS RN |

14527-42-5 | |

| Record name | Ethyl 1,3-thiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80515788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

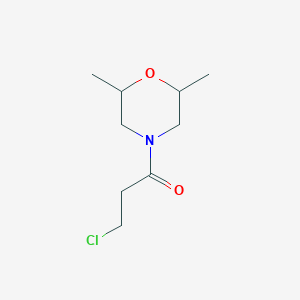

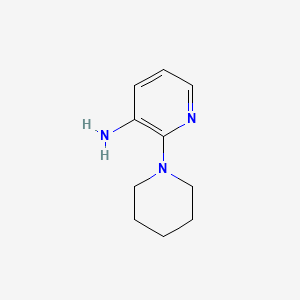

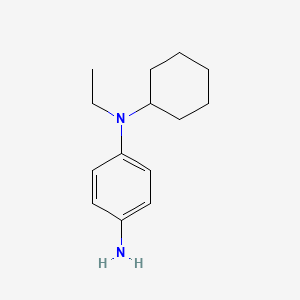

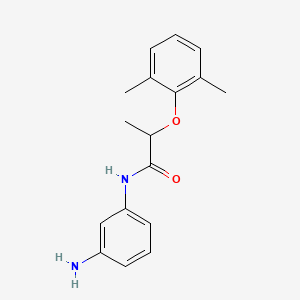

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

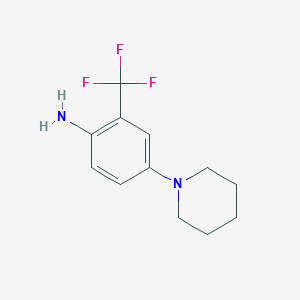

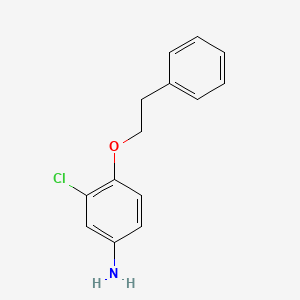

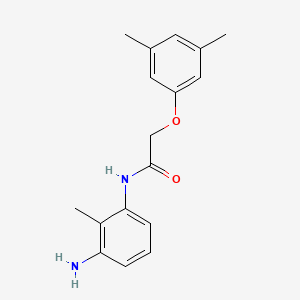

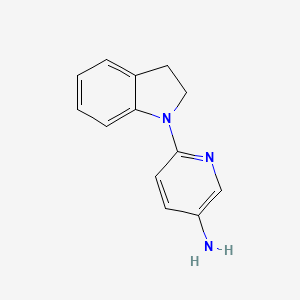

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。